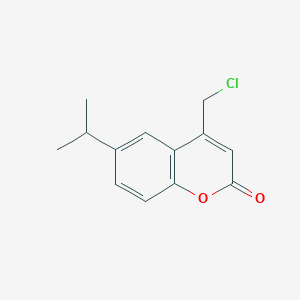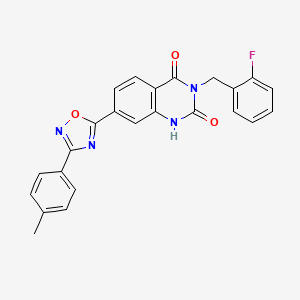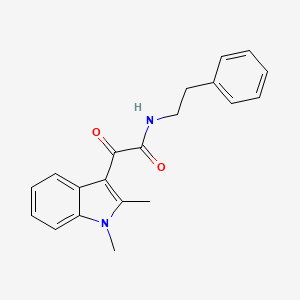
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound has a close relation to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride, which is used in proteomics research .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : Indole derivatives, including compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, are significant in the synthesis of biologically active compounds. For example, Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating their potential biological activities, including as a para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko, Konovalova, & Yakymenko, 2020).
Chemical Reactions and Derivatives : Research on organophosphorus compounds by Pedersen and Lawesson (1974) involves reactions with 3-oxo-amides and 3-oxo-nitriles to produce derivatives of 2,3-dihydro-2(4-methoxyphenyl)-4H-1,3,2-oxazaphosphorine-4-t, indicating the versatility of indole derivatives in chemical synthesis (Pedersen & Lawesson, 1974).
Potential in Drug Development : The synthesis of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one derivatives by Lee et al. (1995) highlights the potential of such compounds in developing nonsteroidal cardiotonics, indicating their importance in drug discovery (Lee et al., 1995).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, including compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, as progesterone receptor modulators for female healthcare applications (Fensome et al., 2008).
Photophysical and Electrochemical Properties : Wu et al. (2009) studied carboxylated cyanine dyes based on indole derivatives for dye-sensitized solar cells, demonstrating the application of these compounds in improving photoelectric conversion efficiency (Wu et al., 2009).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to indole derivatives, as broad-spectrum antifungal agents, highlighting their therapeutic potential (Bardiot et al., 2015).
Fluorescent Probes for Cell Imaging : Niu et al. (2016) developed a pH fluorescent probe based on indocyanine for imaging living cells, indicating the use of indole derivatives in biochemical imaging and diagnostics (Niu et al., 2016).
Zukünftige Richtungen
The future directions for research on “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of interest .
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(16-10-6-7-11-17(16)22(14)2)19(23)20(24)21-13-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISTWVIUUYTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
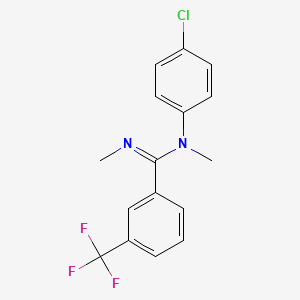
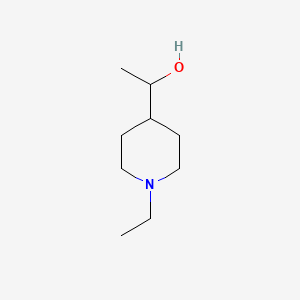
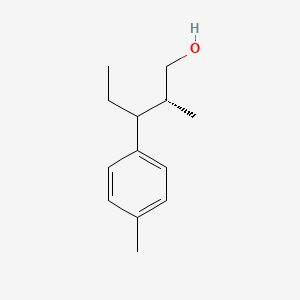
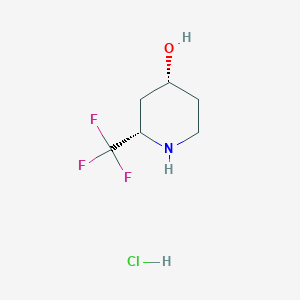
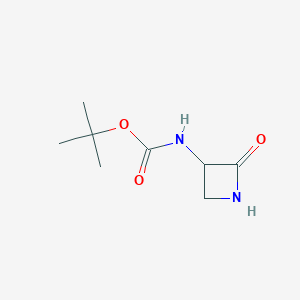

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)

